molecular formula C15H14ClN5 B11779845 6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11779845
M. Wt: 299.76 g/mol
InChI Key: CRQCPZYAEXYWCN-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a 4-chlorophenyl group and a pyrrolidin-2-yl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring can be formed by reacting the triazole intermediate with suitable dicarbonyl compounds under reflux conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the triazolopyridazine intermediate.

    Introduction of the Pyrrolidin-2-yl Group: The pyrrolidin-2-yl group can be introduced through a reductive amination reaction using pyrrolidine and the triazolopyridazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidin-2-yl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazole derivatives.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Dihydrotriazole derivatives.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.

    Industrial Applications: The compound is explored for its potential use in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyrimidine: Similar structure with a pyrimidine ring instead of a pyridazine ring.

    6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridine: Similar structure with a pyridine ring instead of a pyridazine ring.

    6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyrazine: Similar structure with a pyrazine ring instead of a pyridazine ring.

Uniqueness

The uniqueness of 6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14ClN5

Molecular Weight

299.76 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C15H14ClN5/c16-11-5-3-10(4-6-11)12-7-8-14-18-19-15(21(14)20-12)13-2-1-9-17-13/h3-8,13,17H,1-2,9H2

InChI Key

CRQCPZYAEXYWCN-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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